Cas no 228413-59-0 (Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate)

Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- HONWSOMUSNJEDI-UHFFFAOYSA-N
- CHEMBL172094
- 228413-59-0
- ethyl 4-phenyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
- SCHEMBL953385
- BDBM50016125
- AKOS024465028
- Ethyl4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
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- MDL: MFCD28144840
- Inchi: InChI=1S/C17H14N2O2S/c1-2-21-17(20)15-14(12-6-4-3-5-7-12)19-16(22-15)13-8-10-18-11-9-13/h3-11H,2H2,1H3
- InChI Key: HONWSOMUSNJEDI-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C2=CC=CC=C2)N=C(C3=CC=NC=C3)S1
Computed Properties
- Exact Mass: 310.07759887g/mol
- Monoisotopic Mass: 310.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 80.3Ų
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029189307-1g |
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
228413-59-0 | 95% | 1g |
$585.04 | 2023-09-02 | |
Ambeed | A874888-1g |
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
228413-59-0 | 95+% | 1g |
$562.0 | 2024-04-21 | |
Chemenu | CM171384-1g |
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
228413-59-0 | 95% | 1g |
$660 | 2021-08-05 | |
Chemenu | CM171384-1g |
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate |
228413-59-0 | 95% | 1g |
$613 | 2024-07-28 |
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate: A Comprehensive Overview
Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate, with the CAS number 228413-59-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiazole ring with substituents that include a phenyl group and a pyridine moiety. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for its stability and versatility in various chemical reactions. The phenyl group attached at the 4-position of the thiazole ring contributes to the compound's aromaticity and potential for further functionalization. Additionally, the pyridin-4-yl substituent at the 2-position introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate in drug discovery and materials synthesis. For instance, researchers have explored its role as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways. The carboxylic acid ester functionality at the 5-position of the thiazole ring makes this compound amenable to various chemical transformations, such as hydrolysis or coupling reactions, enabling the synthesis of derivatives with enhanced bioavailability or selectivity.
The synthesis of Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials. Key steps include the formation of the thiazole ring through cyclization reactions, followed by substitution or coupling reactions to introduce the phenyl and pyridine substituents. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity of the final product.
In terms of applications, Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate has shown promise in several areas. In materials science, its structural features make it a candidate for use in organic electronics, particularly in applications requiring semiconducting materials. The aromaticity and conjugation within its structure contribute to its electronic properties, which can be tailored for specific device applications such as field-effect transistors or light-emitting diodes.
Moreover, this compound has been investigated for its potential in agrochemicals. Its ability to interact with biological systems suggests it could serve as a lead compound for developing pesticides or herbicides with improved efficacy and reduced environmental impact. Ongoing research is focused on understanding its mechanism of action and optimizing its bioavailability for agricultural applications.
From an environmental perspective, Ethyl 4-ph en yl -2 -( py rid i n -4 - yl ) t h i az o l e -5 -c ar b ox y l a te has been evaluated for its biodegradability and toxicity profiles. Initial studies indicate that it exhibits moderate biodegradation under aerobic conditions, though further research is needed to assess its long-term environmental impact. Regulatory frameworks are increasingly emphasizing the need for sustainable chemical design, and compounds like this one are being scrutinized to ensure their safe use and disposal.
In conclusion, Eth yl 4 - ph en yl -2 -( py rid i n -4 - yl ) t h i az o l e -5 -c ar b ox y l a te ( CAS No: 228413 -59 -0 ) represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science and agrochemical development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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